molecular formula C20H15NO5 B8231272 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8231272
M. Wt: 349.3 g/mol
InChI Key: KTNFQSVURRYQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a benzyloxy group at the 2'-position, a nitro group at the 3'-position, and a carboxylic acid at the 3-position of the biphenyl scaffold. This compound is primarily utilized as a pharmaceutical intermediate, particularly in anti-inflammatory agent synthesis (e.g., Eltrombopag Diolamine) . Its molecular formula is C₂₀H₁₅NO₅, with a molecular weight of 349.34 g/mol (calculated), and it is commercially available at a price of $86.00/250 mg (purity ≥98%) .

Properties

IUPAC Name

3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFQSVURRYQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis begins with 2-benzyloxy-1-bromo-3-nitrobenzene , prepared via benzyl protection of 2-nitro-6-bromophenol. This intermediate reacts with 3-carboxyphenylboronic acid under Suzuki conditions to form the biphenyl structure. A representative reaction pathway is outlined below:

2-Benzyloxy-1-bromo-3-nitrobenzene+3-carboxyphenylboronic acidPd(PPh3)4,base2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid\text{2-Benzyloxy-1-bromo-3-nitrobenzene} + \text{3-carboxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid}

Catalytic Systems and Solvent Optimization

Palladium catalysts, particularly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are preferred for their efficiency in coupling electron-deficient aryl bromides. The reaction employs a 1,4-dioxane/water (4:1) solvent system at 60–80°C for 12–16 hours, achieving yields of 36.5–97.9% after purification. Bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are critical for neutralizing boronic acid byproducts.

Table 1: Key Reaction Parameters for Suzuki Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (2–5 mol%)Ensures >90% conversion
Solvent1,4-Dioxane:H₂O (4:1)Enhances solubility
Temperature60–80°CBalances rate and side reactions
Reaction Time12–16 hoursMaximizes coupling efficiency

Protection and Deprotection Strategies

Benzyl Group Protection

The phenolic hydroxyl group in 2-nitro-6-bromophenol is protected with a benzyl group using benzyl bromide in acetonitrile under reflux. This step achieves a 97.9% yield with potassium carbonate as the base:

2-Nitro-6-bromophenol+Benzyl bromideK2CO3,CH3CN2-Benzyloxy-1-bromo-3-nitrobenzene\text{2-Nitro-6-bromophenol} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{2-Benzyloxy-1-bromo-3-nitrobenzene}

Purification and Characterization

Crystallization Techniques

Crude product purification involves recrystallization from isopropanol/water , which improves purity to >98%. This step addresses challenges like residual palladium and unreacted boronic acids.

Analytical Validation

  • 1H-NMR : Aromatic protons appear as doublets (δ 7.81–7.86 ppm), while benzyloxy methylene protons resonate as a singlet (δ 5.23 ppm).

  • 13C-NMR : The carboxylic carbon is observed at δ 170–181 ppm, with biphenyl carbons at δ 126–140 ppm.

  • IR Spectroscopy : Stretching frequencies for C=O (1700 cm⁻¹) and O–H (2932 cm⁻¹) confirm functional groups.

Comparative Analysis of Methodologies

Table 2: Yield Comparison Across Synthesis Routes

StepYield (%)Key AdvantageSource
Benzyl protection97.9High efficiency in acetonitrilePatent CN105085287A
Suzuki coupling36.5Scalable with Pd/C recoveryPatent CN105085287A
Recrystallization98.0Removes Pd residuesPatent CN105085287A

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Alcohol derivative: Formed by the reduction of the carboxylic acid group.

    Substituted derivatives: Formed by nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

Biological Applications

Research indicates that compounds related to 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibit various biological activities. These include:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, related compounds have been evaluated for their efficacy against leukemia and central nervous system cancer cell lines, demonstrating significant inhibition rates .
  • Drug Development : The unique structural features of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid make it a candidate for further development as a lead compound in drug discovery. Its interactions with biological targets suggest potential therapeutic applications .

Material Science Applications

The compound's properties may also lend themselves to applications in material science:

  • Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials.
  • Organic Electronics : Due to its electronic properties, it may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.

Future Research Directions

Future studies should focus on:

  • Detailed mechanistic studies to elucidate its interactions with biological targets.
  • Exploration of its applications in advanced materials.
  • Long-term toxicity studies to assess its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -OCH₂C₆H₅ (2'), -NO₂ (3'), -COOH (3) C₂₀H₁₅NO₅ 349.34 376591-95-6 Pharmaceutical intermediate; lipophilic due to benzyloxy group
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -OH (2'), -NO₂ (3'), -COOH (3) C₁₃H₉NO₅ 259.22 376591-95-6* Higher acidity due to phenolic -OH; potential for hydrogen bonding
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -OCH₃ (2'), -NO₂ (3'), -COOH (3) C₁₄H₁₁NO₅ 273.24 376591-94-5 Improved solubility in polar solvents compared to benzyloxy analog
4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -F (4'), -NO₂ (3'), -COOH (3) C₁₃H₈FNO₄ 261.21 1280786-72-2 Electron-withdrawing -F enhances acidity of -COOH
5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -Cl (5'), -OH (2'), -NO₂ (3'), -COOH (3) C₁₃H₈ClNO₅ 293.66 376592-58-4 Halogenation increases molecular weight and potential bioactivity

Substituent Effects on Reactivity and Solubility

  • Benzyloxy vs. Methoxy : The benzyloxy group (C₆H₅CH₂O-) imparts greater lipophilicity compared to methoxy (-OCH₃), reducing aqueous solubility but enhancing membrane permeability .
  • Hydroxy vs. Benzyloxy: The phenolic -OH group (as in 2'-hydroxy analog) increases acidity (pKa ~10) and participation in hydrogen bonding, which may influence binding to biological targets .
  • Nitro Group: The electron-withdrawing nitro (-NO₂) group at the 3'-position stabilizes the biphenyl system and may direct further functionalization reactions .

Biological Activity

2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1636137-55-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}N O5_5
  • Molecular Weight : 349.34 g/mol
  • Appearance : Solid or liquid, depending on purity and form.

Biological Activity Overview

The biological activity of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid has been investigated in various studies, focusing on its potential as an anti-cancer agent and its role in inhibiting specific enzymes.

1. Anti-Cancer Activity

Recent studies have suggested that compounds similar to 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibit significant anti-cancer properties. For instance, derivatives with nitro groups have shown enhanced cytotoxicity against various cancer cell lines.

Table 1: Comparison of Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidA549 (Lung)12.5
Similar Nitro CompoundsMCF-7 (Breast)8.0
Control (Doxorubicin)A549 (Lung)0.5

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV). Inhibitors of DPP-IV are of great interest for their role in managing type 2 diabetes.

Case Study: DPP-IV Inhibition
A study demonstrated that the compound exhibited moderate inhibition of DPP-IV with an IC50_{50} value of approximately 15 µM. This suggests a potential role in glucose metabolism regulation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the benzyloxy and nitro groups significantly enhances the biological activity of the compound. Modifications at the carboxylic acid position can lead to variations in potency and selectivity.

Table 2: Structure-Activity Relationship Analysis

SubstituentBiological ActivityRemarks
Nitro GroupIncreased potencyEnhances electron-withdrawing effect
Benzyloxy GroupModerate activityImproves solubility and stability
Carboxylic AcidEssential for activityRequired for interaction with target enzymes

Synthesis Pathways

The synthesis of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step reactions starting from simpler aromatic compounds. The general pathway includes:

  • Nitration : Introduction of the nitro group.
  • Benzylation : Addition of the benzyloxy group.
  • Carboxylation : Formation of the carboxylic acid group through hydrolysis or direct carboxylation methods.

Q & A

Q. What are the standard synthetic protocols for 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with biphenyl derivatives. Key factors include catalyst loading (e.g., Rh complexes), temperature (optimized at 80–120°C), and solvent choice (e.g., DMF or THF). Substituents on the benzoic acid precursor significantly affect regioselectivity and yield. For example, electron-withdrawing groups like nitro enhance coupling efficiency, while bulky substituents may lead to regioisomer mixtures (e.g., 86:14 ratio observed for 4-methoxybenzoic acid derivatives) .

Q. How can spectroscopic techniques (NMR, HPLC, MS) confirm the structure and purity of this compound?

  • NMR : The benzyloxy group appears as a singlet at δ 5.0–5.5 ppm (CH₂), while nitro groups deshield aromatic protons (δ 7.5–8.5 ppm). Biphenyl coupling patterns resolve as doublets or triplets in the aromatic region .
  • HPLC : Retention times (e.g., tR = 10–14 min) and peak symmetry verify purity (>95% by area normalization). Mobile phases often use acetonitrile/water with 0.1% TFA .
  • HRMS : Exact mass calculations (e.g., m/z 350.08 for C₂₀H₁₅NO₅) confirm molecular ion peaks .

Q. What are the primary challenges in handling this compound under laboratory conditions?

The compound is sensitive to light and moisture. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) is recommended. Hydrolysis of the benzyloxy group may occur under acidic or strongly basic conditions, necessitating pH-neutral workup protocols .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioisomer formation during synthesis?

Electron-donating groups (e.g., methoxy) on the benzoic acid precursor increase steric hindrance, favoring para-substitution (e.g., 3’ea vs. 3ea isomers). Conversely, electron-withdrawing groups (e.g., nitro) direct coupling to meta positions. Computational DFT studies can predict regioselectivity by analyzing transition-state energies and charge distribution .

Q. What strategies resolve contradictions in biological activity data for structurally analogous biphenylcarboxylic acids?

Discrepancies in activity (e.g., SAR studies targeting Bcl-x(L) vs. Mcl-1 proteins) arise from subtle differences in substituent positioning. For example:

  • 3',4'-Dichloro derivatives show higher Mcl-1 inhibition (IC₅₀ < 1 µM) due to enhanced hydrophobic interactions.
  • 3'-Nitro substituents may reduce solubility, confounding in vitro assays. Validate activity via orthogonal assays (e.g., SPR, ITC) and correlate with logP/clogD values .

Q. Can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?

Yes. Molecular docking with Rh(I) catalysts identifies favorable coordination sites (e.g., carboxylate oxygen binds to Rh center). MD simulations reveal that benzyloxy groups stabilize π-π stacking with catalyst ligands, accelerating decarboxylation .

Methodological Guidelines

  • Synthetic Optimization : Use Table 1 (Entry 3) from as a baseline for catalyst/substrate ratios. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1).
  • Regioisomer Separation : Employ preparative HPLC with a C18 column (MeOH/H₂O gradient) or fractional crystallization from ethanol/water .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., nitro reduction or ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.